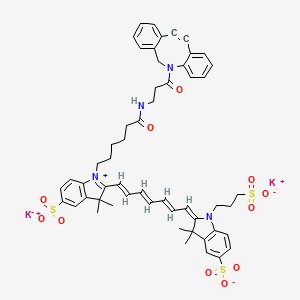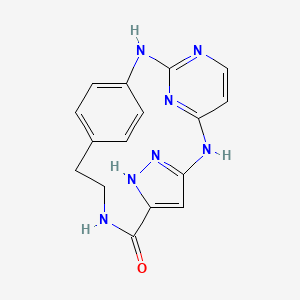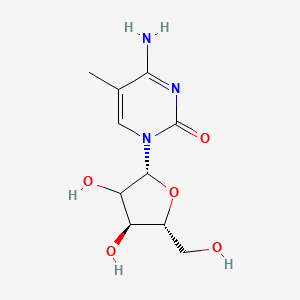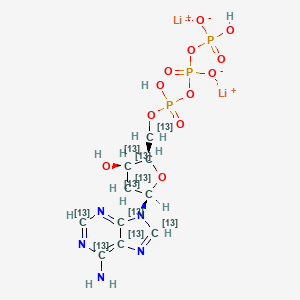
Guanosine triphosphate-15N5,d14 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine triphosphate-15N5,d14 (dilithium) is a chemically modified version of guanosine triphosphate, a naturally occurring nucleotide. This compound is labeled with deuterium (d14) and nitrogen-15 (15N5), making it a stable isotope-labeled compound. Guanosine triphosphate is essential in various biological processes, including protein synthesis and signal transduction. The labeled version, guanosine triphosphate-15N5,d14 (dilithium), is primarily used in scientific research for tracing and studying biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5,d14 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the guanosine triphosphate molecule. The process typically starts with the synthesis of labeled guanosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and reagents to ensure the incorporation of the isotopes without altering the nucleotide’s structure .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5,d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production is carried out under stringent conditions to maintain the purity and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine triphosphate-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group can be hydrolyzed to diphosphate and monophosphate forms.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It can bind to proteins and enzymes, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-15N5,d14 (dilithium) include water for hydrolysis, ATP for phosphorylation, and various enzymes for binding reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, guanosine monophosphate, and phosphorylated proteins or enzymes .
Wissenschaftliche Forschungsanwendungen
Guanosine triphosphate-15N5,d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying nucleotide interactions and biochemical pathways.
Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.
Medicine: Investigated for its potential as a specific inhibitor against viruses, including COVID-19.
Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.
Wirkmechanismus
The mechanism of action of guanosine triphosphate-15N5,d14 (dilithium) involves its role as a nucleotide in various biochemical processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The labeled isotopes allow researchers to trace its path and interactions within cells, providing insights into molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanosine triphosphate-13C10,15N5 tetraammonium
- Guanosine triphosphate-13C dilithium
- Guanosine triphosphate-15N5 dilithium
- Guanosine triphosphate-13C10 dilithium
- Guanosine triphosphate-d14 dilithium
Uniqueness
Guanosine triphosphate-15N5,d14 (dilithium) is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced stability and allows for more precise tracing in biochemical studies. This dual labeling distinguishes it from other similar compounds that may only have single isotope labeling .
Eigenschaften
Molekularformel |
C10H14Li2N5O14P3 |
|---|---|
Molekulargewicht |
554.2 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD5 |
InChI-Schlüssel |
SPQUPDOUIWTDAU-KEDXJWQHSA-L |
Isomerische SMILES |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)



![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)

![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)




